Comprehensive Structural Elucidation & Analytical Profiling of 2-Methoxy-2-phenylpropane-1-sulfonamide
Comprehensive Structural Elucidation & Analytical Profiling of 2-Methoxy-2-phenylpropane-1-sulfonamide
Executive Summary
This technical guide provides a rigorous framework for the structural characterization and analytical profiling of 2-Methoxy-2-phenylpropane-1-sulfonamide (CAS: 1864014-85-6). As a chiral sulfonamide with a quaternary center, this molecule presents specific analytical challenges, particularly in stereochemical resolution and distinguishing the methoxy-bearing quaternary carbon from potential elimination impurities. This document outlines a self-validating workflow combining high-resolution NMR, vibrational spectroscopy, and chiral HPLC to ensure pharmaceutical-grade identity and purity confirmation.
Part 1: Structural Logic & Synthetic Provenance
To accurately analyze this New Chemical Entity (NCE), one must understand its structural connectivity and the potential impurities arising from its synthesis. The molecule consists of a propane backbone with a quaternary carbon at position 2, substituted by a phenyl group, a methoxy group, and a methyl group. Position 1 carries the primary sulfonamide.
Critical Structural Features
-
Quaternary Center (C2): The focal point of the analysis. It renders the adjacent methylene protons (
at C1) diastereotopic, creating a distinct AB system in the H NMR. -
Chirality: The C2 center creates enantiomers (
). The lack of a heavy atom directly attached to the chiral center (other than Oxygen) requires specific chiral stationary phases (CSPs) for resolution. -
Labile Protons: The sulfonamide
protons are exchangeable and sensitive to solvent pH and water content.
Impurity Origin Analysis
Understanding the provenance of the molecule allows for targeted impurity profiling. The most common synthetic route involves the functionalization of
Figure 1: Synthetic provenance and critical impurity origins. Impurity A arises from the elimination of the methoxy group, restoring the double bond.
Part 2: Spectroscopic Elucidation (NMR & IR)
Nuclear Magnetic Resonance (NMR) Strategy
The definitive proof of structure relies on establishing the connectivity of the quaternary C2.
Expected
H NMR Profile (DMSO-
, 400 MHz)
The hallmark of this structure is the diastereotopic splitting of the methylene protons at C1. Unlike a standard ethyl group, these protons are chemically non-equivalent due to the adjacent chiral center.
| Position | Moiety | Shift ( | Multiplicity | Integration | Diagnostic Note |
| Ar-H | Phenyl | 7.20 – 7.50 | Multiplet | 5H | Typical aromatic envelope. |
| -SO | Sulfonamide | 6.60 – 6.90 | Broad Singlet | 2H | D |
| C(1)-H | Methylene | 3.40 – 3.60 | Doublet ( | 1H | Part of AB system. |
| C(1)-H | Methylene | 3.20 – 3.40 | Doublet ( | 1H | Part of AB system. |
| -OCH | Methoxy | ~3.05 | Singlet | 3H | Sharp singlet; distinct from C-Me. |
| C(2)-CH | Methyl | ~1.55 | Singlet | 3H | Shifted downfield by Ph/O/SO |
2D NMR Connectivity Logic
To validate the quaternary center, Heteronuclear Multiple Bond Correlation (HMBC) is required.
Figure 2: HMBC Connectivity Network. Yellow arrows indicate critical long-range couplings required to prove the quaternary substitution pattern.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy serves as a rapid identification tool, particularly for the sulfonamide functionality.
-
Stretching: Two bands at 3350 cm⁻¹ (asymmetric) and 3260 cm⁻¹ (symmetric) are characteristic of primary sulfonamides (
). - Stretching: Strong absorptions at 1320–1340 cm⁻¹ (asymmetric) and 1150–1170 cm⁻¹ (symmetric).
- Ether Stretch: A distinct band at 1070–1100 cm⁻¹ confirms the methoxy group.
Part 3: Stereochemical Analysis (Chiral HPLC)
Since 2-Methoxy-2-phenylpropane-1-sulfonamide contains a chiral center at C2, determining the Enantiomeric Excess (ee%) is critical. Standard C18 columns cannot resolve these enantiomers.
Method Development Protocol
Column Selection: Polysaccharide-based stationary phases (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) are the industry standard for sulfonamides.
Recommended System:
-
Stationary Phase: Chiralpak AD-H or Chiralcel OD-H (5
m, 4.6 x 250 mm). -
Mobile Phase: n-Hexane : Isopropanol (85:15 v/v) or n-Hexane : Ethanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (sulfonamide absorption) and 254 nm (phenyl absorption).
-
Temperature: 25°C.
Validation Criteria:
-
Resolution (
): (Baseline separation). -
Tailing Factor (
): .
Part 4: Experimental Protocols
Protocol: Sample Preparation for NMR
Objective: To prevent H/D exchange of the sulfonamide protons and ensure sharp peaks.
-
Drying: Dry 20 mg of the sample in a vacuum desiccator over
for 4 hours to remove residual moisture. -
Solvent: Use 0.6 mL of DMSO-
(99.9% D) containing 0.03% TMS as an internal standard. Note: CDCl is less optimal due to poor solubility of primary sulfonamides and potential broadening of NH protons. -
Filtration: Filter the solution through a 0.45
m PTFE syringe filter directly into the NMR tube to remove particulates that cause magnetic field inhomogeneity. -
Acquisition: Acquire
H (minimum 16 scans) and C (minimum 512 scans) spectra.
Protocol: Determination of Sulfonamide Acidity (pKa Estimation)
Objective: To characterize the ionization profile for formulation stability.
-
Method: Potentiometric Titration.
-
Solvent: Water:Methanol (80:20) to ensure solubility.
-
Titrant: 0.1 N NaOH (standardized).
-
Procedure: Dissolve 50 mg of compound in 50 mL solvent. Titrate under nitrogen atmosphere.[1]
-
Expectation: Primary sulfonamides typically exhibit a pKa in the range of 10.0 – 10.5 .
References
-
PubChem. (n.d.). 2-Methoxy-2-phenylpropane-1-sulfonamide (CID 121552389).[2] National Center for Biotechnology Information. Retrieved from [Link]
-
Popova, A., et al. (2025). IR spectral and structural studies of 4‐aminobenzenesulfonamide. ResearchGate. Retrieved from [Link]
-
Devassine, S., et al. (2017).[3] Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Sources
- 1. rsc.org [rsc.org]
- 2. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
